Chlophedianol Hydrochloride

説明

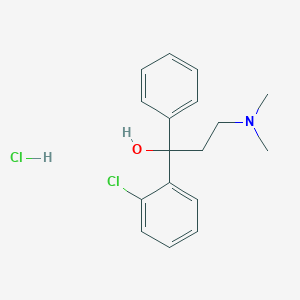

Structure

2D Structure

特性

IUPAC Name |

1-(2-chlorophenyl)-3-(dimethylamino)-1-phenylpropan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClNO.ClH/c1-19(2)13-12-17(20,14-8-4-3-5-9-14)15-10-6-7-11-16(15)18;/h3-11,20H,12-13H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYGSFNHCFFAJPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(C1=CC=CC=C1)(C2=CC=CC=C2Cl)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

791-35-5 (Parent) | |

| Record name | Chlophedianol hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000511137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30965375 | |

| Record name | Chlophedianol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30965375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

511-13-7 | |

| Record name | Chlophedianol hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=511-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlophedianol hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000511137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlophedianol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30965375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHLOPHEDIANOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69QQ58998Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Chlophedianol Hydrochloride: A Technical Deep Dive into its Centrally-Mediated Antitussive Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlophedianol hydrochloride is a non-narcotic, centrally acting antitussive agent clinically utilized for the symptomatic relief of non-productive cough. Its primary mechanism of action involves the suppression of the cough reflex at the level of the medullary cough center in the brainstem. While its precise molecular interactions are not fully elucidated, evidence suggests a multi-faceted pharmacological profile that includes modulation of central nervous system pathways, alongside peripheral antihistaminic and anticholinergic activities. This technical guide provides a comprehensive overview of the core mechanism of action of this compound on the cough center, summarizing available data, outlining key experimental methodologies, and visualizing putative signaling pathways.

Introduction

Chlophedianol has been in clinical use for several decades as a safe and effective alternative to opioid-based antitussives for the management of dry, irritating coughs associated with the common cold, influenza, and other respiratory conditions.[1] Unlike opioid derivatives, chlophedianol exhibits a lower potential for abuse and does not produce significant analgesic or euphoric effects.[1] Its primary therapeutic effect is derived from its ability to elevate the threshold for the cough reflex within the central nervous system (CNS).[2][3] This document serves as an in-depth technical resource for researchers and drug development professionals, consolidating the current understanding of chlophedianol's action on the cough center.

Central Mechanism of Action on the Cough Center

This compound exerts its antitussive effect by directly depressing the cough center located in the medulla oblongata of the brainstem.[1][3] This region is responsible for integrating afferent signals from cough receptors in the airways and generating the efferent signals that produce the motor act of coughing.

Putative Neurotransmitter System Modulation

The exact molecular targets of chlophedianol within the medullary cough center remain an area of active investigation. However, its classification as a CNS depressant suggests interaction with inhibitory neurotransmitter systems.[3] One proposed mechanism involves the enhancement of GABAergic activity.[3] Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the CNS, and its activation leads to a reduction in neuronal excitability. By potentially augmenting GABAergic transmission within the cough center, chlophedianol may decrease the likelihood of cough reflex initiation in response to peripheral stimuli.[3]

It is important to distinguish chlophedianol's mechanism from that of other centrally acting antitussives like dextromethorphan. Notably, chlophedianol binds poorly to the sigma-1 receptor, a target for dextromethorphan, indicating a distinct pharmacological profile.[4]

The following diagram illustrates the proposed central mechanism of action of chlophedianol.

Ancillary Pharmacological Actions

In addition to its central antitussive effects, chlophedianol exhibits other pharmacological properties that may contribute to its overall therapeutic profile.

Antihistaminic Activity

Chlophedianol possesses antihistamine properties, acting as an antagonist at H1 receptors.[5] This action can help to alleviate cough associated with allergic conditions by blocking the effects of histamine (B1213489) on bronchial smooth muscle and sensory nerves.

Anticholinergic Activity

At higher doses, chlophedianol may exert anticholinergic effects by antagonizing muscarinic receptors.[5] This can lead to a reduction in respiratory secretions, which may be beneficial in certain cough conditions. However, it can also contribute to side effects such as dry mouth and blurred vision.[2]

Local Anesthetic Properties

Chlophedianol has been reported to have mild local anesthetic properties, which may help to soothe an irritated throat and reduce the urge to cough.[1]

The multifaceted pharmacological profile of chlophedianol is depicted in the following diagram.

Quantitative Data

A comprehensive review of publicly available literature reveals a notable scarcity of specific quantitative data for this compound, such as receptor binding affinities (Ki) and in vivo efficacy (ED50) values. The following table summarizes the available qualitative and semi-quantitative information.

| Parameter | Target/Model | Result/Value | Reference |

| Antitussive Efficacy | Citric Acid-Induced Cough in Guinea Pigs | Effective in suppressing cough | General knowledge from antitussive screening models |

| Clinically-induced cough in humans | 20 mg dose effective | [6] | |

| Receptor Binding | Sigma-1 Receptor | Binds poorly | [4] |

| Histamine H1 Receptor | Antagonist activity | [5] | |

| Muscarinic Receptors | Antagonist activity (at high doses) | [5] | |

| GABA Receptors | Putative positive modulator | [3] |

Note: The lack of precise binding affinity and potency data represents a significant gap in the complete understanding of chlophedianol's pharmacology and highlights an area for future research.

Key Experimental Protocols

In Vivo Antitussive Efficacy: Citric Acid-Induced Cough in Guinea Pigs

This is a standard preclinical model for evaluating centrally acting antitussives.

Protocol Outline:

-

Animal Acclimatization: Male Hartley guinea pigs are acclimatized to the experimental environment.

-

Baseline Cough Induction: Animals are placed in a whole-body plethysmograph and exposed to an aerosolized solution of citric acid (e.g., 0.3 M) for a set duration to establish a baseline cough response.

-

Drug Administration: Animals are treated with this compound (at various doses) or a vehicle control, typically via oral gavage.

-

Post-Treatment Challenge: After a predetermined pretreatment time, the animals are re-challenged with the citric acid aerosol.

-

Data Acquisition: The number of coughs is recorded during the challenge period using a validated cough detection system.

-

Data Analysis: The antitussive effect is calculated as the percentage inhibition of the cough response compared to the vehicle-treated group.

Receptor Binding Assays

Radioligand binding assays are essential for determining the affinity of a compound for specific receptors.

Protocol Outline:

-

Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., histamine H1, muscarinic M1-M5) are prepared from cultured cells or animal tissues.

-

Incubation: The membranes are incubated with a specific radioligand for the target receptor and varying concentrations of this compound.

-

Separation: The reaction is terminated, and bound radioligand is separated from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of chlophedianol that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Conclusion and Future Directions

This compound is an effective, centrally acting antitussive that suppresses the cough reflex by depressing the medullary cough center. Its pharmacological profile is further characterized by antihistaminic, anticholinergic, and local anesthetic properties. Despite its long history of clinical use, a significant opportunity exists for further research to precisely define its molecular targets and quantify its interactions with various neurotransmitter systems. Future studies employing modern pharmacological and neurophysiological techniques, including receptor binding assays with a broad panel of CNS targets and electrophysiological recordings from medullary neurons, will be invaluable in fully elucidating the intricate mechanism of action of this important antitussive agent. Such research could pave the way for the development of novel, more targeted antitussive therapies.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. Chlophedianol (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Clofedanol - Wikipedia [en.wikipedia.org]

- 5. go.drugbank.com [go.drugbank.com]

- 6. A comparative randomized double-blind clinical trial of isoaminile citrate and this compound as antitussive agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis Pathway and Chemical Intermediates of Chlophedianol Hydrochloride

This technical guide provides a comprehensive overview of the synthesis of Chlophedianol Hydrochloride, a centrally acting antitussive agent. The intended audience for this document includes researchers, scientists, and professionals involved in drug development and medicinal chemistry. This guide details the synthetic route, key chemical intermediates, experimental protocols, and quantitative data associated with the manufacturing process.

Introduction

This compound is utilized for the suppression of non-productive coughs. Its synthesis involves a multi-step chemical process commencing from readily available starting materials. The pathway described herein is a robust and scalable method for the preparation of this active pharmaceutical ingredient (API).

Overall Synthesis Pathway

The synthesis of this compound can be accomplished via a four-step process, beginning with o-chloroacetophenone. The key transformations involve a Mannich reaction, a neutralization step, an addition reaction utilizing an organometallic reagent, and finally, the formation of the hydrochloride salt.

Caption: Overall synthetic pathway of this compound.

Chemical Intermediates

The synthesis of this compound involves two key chemical intermediates.

| Intermediate Number | Chemical Name | Molecular Formula | Role in Synthesis |

| 1 | 1-(o-Chlorophenyl)-3-dimethylamino-1-propanone Hydrochloride | C₁₁H₁₅Cl₂NO | Product of the Mannich reaction |

| 2 | 1-(o-Chlorophenyl)-3-dimethylamino-1-propanone | C₁₁H₁₄ClNO | Free base form, substrate for the addition reaction |

Experimental Protocols

The following sections provide detailed experimental procedures for each step in the synthesis of this compound.[1]

Step 1: Synthesis of 1-(o-Chlorophenyl)-3-dimethylamino-1-propanone Hydrochloride (Intermediate 1) - Mannich Reaction

This step involves the reaction of o-chloroacetophenone with paraformaldehyde and dimethylamine hydrochloride in the presence of an acid catalyst.

Caption: Experimental workflow for the Mannich reaction.

Methodology:

-

To a suitable reaction vessel, add o-chloroacetophenone, dimethylamine hydrochloride, paraformaldehyde, and isopropanol.

-

Add a catalytic amount of concentrated hydrochloric acid.

-

Heat the reaction mixture to a temperature between 70-90°C.

-

Maintain this temperature for 20-25 hours, monitoring the reaction progress by a suitable analytical method (e.g., TLC or HPLC).

-

After completion, cool the reaction mixture to room temperature, which should induce precipitation of the product.

-

Filter the solid product and wash it with cold isopropanol to remove any unreacted starting materials.

-

Dry the isolated solid under vacuum to obtain 1-(o-Chlorophenyl)-3-dimethylamino-1-propanone Hydrochloride.

| Parameter | Value |

| Reactants | |

| o-Chloroacetophenone | 1.0 molar equivalent |

| Paraformaldehyde | 1.1-1.5 molar equivalents |

| Dimethylamine HCl | 1.1-1.5 molar equivalents |

| Catalyst | |

| Concentrated HCl | 1-5% of o-chloroacetophenone weight |

| Solvent | |

| Isopropanol | Appropriate volume for slurry |

| Conditions | |

| Temperature | 70-90°C |

| Reaction Time | 20-25 hours |

| Purity (HPLC) | >95% |

Step 2: Preparation of 1-(o-Chlorophenyl)-3-dimethylamino-1-propanone (Intermediate 2) - Neutralization

The hydrochloride salt of the Mannich product is neutralized to yield the free base.

Methodology:

-

Dissolve 1-(o-Chlorophenyl)-3-dimethylamino-1-propanone Hydrochloride in water.

-

Cool the aqueous solution in an ice bath.

-

Slowly add a solution of a suitable base (e.g., sodium hydroxide (B78521) or potassium carbonate) with stirring until the pH of the solution is alkaline (pH 9-10).

-

The free base will precipitate out of the solution.

-

Filter the solid, wash with cold water, and dry under vacuum.

Step 3: Synthesis of Chlophedianol - Addition Reaction

The key carbon-carbon bond formation is achieved through the addition of a phenyl group to the ketone of Intermediate 2.

Methodology:

-

In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-(o-Chlorophenyl)-3-dimethylamino-1-propanone in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran).

-

Cool the solution to a low temperature (typically -78°C to 0°C).

-

Slowly add a solution of phenyl lithium in an appropriate solvent.

-

Allow the reaction to stir at low temperature for a specified time, monitoring for completion.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Separate the organic layer, and extract the aqueous layer with the ether solvent.

-

Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield crude Chlophedianol.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

| Parameter | Value |

| Reactant | |

| Intermediate 2 | 1.0 molar equivalent |

| Phenyl Lithium | 1.0-1.2 molar equivalents |

| Solvent | |

| Anhydrous Ether/THF | Sufficient for dissolution |

| Conditions | |

| Temperature | -78°C to 0°C |

| Atmosphere | Inert (Nitrogen or Argon) |

| Purification | |

| Recrystallization Solvent | Ethanol/Water |

| Purity (HPLC) | >98% |

Step 4: Preparation of this compound - Salt Formation

The final step is the conversion of the free base, Chlophedianol, to its hydrochloride salt to improve its stability and solubility.

Methodology:

-

Dissolve the purified Chlophedianol in a suitable organic solvent such as acetone (B3395972) or isopropanol.

-

Bubble hydrogen chloride gas through the solution or add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in isopropanol).

-

The hydrochloride salt will precipitate from the solution.

-

Filter the solid, wash with a small amount of the cold solvent, and dry under vacuum to yield this compound.

| Parameter | Value |

| Solvent | Acetone/Isopropanol |

| Reagent | HCl (gas or soln.) |

| Purity (HPLC) | >99.5% |

| Final Yield | (Not specified) |

Conclusion

The synthetic pathway detailed in this guide provides an effective method for the preparation of this compound. The procedures are described to be scalable and utilize readily available reagents. For professionals in drug development, this guide offers a foundational understanding of the synthesis and control of this important antitussive agent. Further optimization of reaction conditions and purification procedures may lead to improved yields and purity. It is imperative that all experimental work is conducted in a controlled laboratory setting with appropriate safety precautions.

References

Chlophedianol Hydrochloride: A Review of its Receptor Binding Profile and Associated Signaling Pathways

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: A comprehensive, publicly available dataset of the quantitative receptor binding affinities for Chlophedianol Hydrochloride is not available in the scientific literature. This document provides a qualitative overview of its known pharmacological properties, general methodologies for receptor binding analysis, and a depiction of the signaling pathways associated with the receptor families it is presumed to interact with.

Executive Summary

This compound is a centrally acting antitussive agent utilized for the symptomatic relief of non-productive cough.[1][2] Its mechanism of action is primarily attributed to the suppression of the cough reflex at the level of the medullary cough center.[2][3][4] In addition to its antitussive effects, Chlophedianol is known to possess antihistaminic and anticholinergic properties.[1][4] Notably, unlike other antitussives such as dextromethorphan, Chlophedianol is reported to have poor affinity for the sigma-1 receptor.[5] This technical guide provides an overview of the qualitative receptor binding profile of Chlophedianol, outlines the standard experimental protocols for determining receptor binding affinity, and visualizes the general signaling pathways for the receptor classes it is believed to interact with.

Qualitative Receptor Binding and Selectivity Profile

While specific quantitative binding data (Kᵢ or IC₅₀ values) for Chlophedianol across a broad panel of receptors is not publicly available, its pharmacological effects suggest interactions with the following receptor systems:

-

Central Nervous System (Putative Primary Target): The primary antitussive effect of Chlophedianol is believed to be mediated through its action on the cough center in the medulla oblongata.[2][3] The precise molecular targets within this region have not been fully elucidated.

-

Histamine (B1213489) H1 Receptors: Chlophedianol exhibits antihistaminic properties, suggesting it acts as an antagonist or inverse agonist at H1 receptors.[4] This action may contribute to its use in coughs associated with allergic conditions.

-

Muscarinic Acetylcholine Receptors: The anticholinergic effects of Chlophedianol indicate that it is an antagonist at muscarinic receptors.[4] This could potentially lead to side effects such as dry mouth and blurred vision.

-

Sigma-1 Receptor: In contrast to some other antitussives, Chlophedianol is reported to bind poorly to the sigma-1 receptor, suggesting this receptor is not a primary target for its antitussive action.[5]

A comprehensive understanding of its selectivity would require screening against a broad range of receptors, including other histamine and muscarinic subtypes, as well as adrenergic, dopaminergic, and serotonergic receptors.

Data Presentation of Receptor Binding Affinity

In the absence of specific data for Chlophedianol, the following table illustrates how quantitative receptor binding data would be presented. The values are hypothetical and for illustrative purposes only.

| Receptor Target | Radioligand | Tissue/Cell Line | Kᵢ (nM) | Assay Type | Reference |

| Histamine H₁ | [³H]-Pyrilamine | Recombinant CHO-K1 | Data Not Available | Radioligand Displacement | N/A |

| Muscarinic M₁ | [³H]-Pirenzepine | Human Cortex | Data Not Available | Radioligand Displacement | N/A |

| Muscarinic M₂ | [³H]-AF-DX 384 | Human Heart | Data Not Available | Radioligaynd Displacement | N/A |

| Muscarinic M₃ | [³H]-4-DAMP | Human Submandibular Gland | Data Not Available | Radioligand Displacement | N/A |

| Sigma-1 | [³H]-(+)-Pentazocine | Guinea Pig Brain | Data Not Available | Radioligand Displacement | N/A |

Experimental Protocols for Receptor Binding Assays

The determination of a compound's receptor binding affinity is typically achieved through in vitro radioligand binding assays. The following are generalized protocols for competitive displacement assays.

General Radioligand Displacement Assay

This method is used to determine the affinity (Kᵢ) of a test compound (Chlophedianol) by measuring its ability to displace a known radioligand from a receptor.

4.1.1 Materials

-

Receptor Source: Homogenates of tissues or membranes from cell lines expressing the target receptor.

-

Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and selectivity for the target receptor.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a known, non-radioactive ligand for the target receptor.

-

Assay Buffer: A buffer solution optimized for the specific receptor-ligand interaction (e.g., Tris-HCl, HEPES).

-

Filtration Apparatus: A cell harvester to separate bound from free radioligand.

-

Scintillation Counter: To measure radioactivity.

4.1.2 Method

-

Incubation: A constant concentration of the radioligand and varying concentrations of the test compound are incubated with the receptor preparation in the assay buffer.

-

Equilibrium: The mixture is incubated for a sufficient time at a specific temperature to reach binding equilibrium.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand. Unbound radioligand passes through the filter.

-

Washing: The filters are washed with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Signaling Pathways

The following diagrams illustrate the general signaling pathways for the receptor families that Chlophedianol is presumed to interact with.

Histamine H1 Receptor Signaling Pathway (Antagonism)

Chlophedianol, as a histamine H1 receptor antagonist, would block the binding of histamine and inhibit the subsequent Gq/11-mediated signaling cascade.

References

- 1. Clofedanol - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Central and peripheral mechanisms of narcotic antitussives: codeine-sensitive and -resistant coughs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

The Advent of a Novel Antitussive: The Early Discovery and Development of Chlophedianol

An In-depth Technical Review of the Preclinical and Initial Clinical Investigations into a Centrally Acting Cough Suppressant

Introduction

In the mid-20th century, the quest for effective and non-addictive antitussive agents was a significant focus of pharmaceutical research. While opioids like codeine were the standard of care, their undesirable side effects, including sedation, constipation, and the potential for abuse, spurred the search for safer alternatives. It was within this context that Chlophedianol, a non-narcotic, centrally acting antitussive, emerged as a promising candidate. This technical guide provides a comprehensive overview of the early discovery and development history of Chlophedianol, detailing its synthesis, initial pharmacological screening, preclinical studies, and early clinical evaluations. The information is tailored for researchers, scientists, and drug development professionals, offering a deep dive into the foundational science that brought this compound from the laboratory to clinical consideration.

The Genesis of Chlophedianol: Chemical Synthesis

Chlophedianol, chemically known as 1-(2-chlorophenyl)-3-(dimethylamino)-1-phenylpropan-1-ol, is a diarylmethane derivative. Its synthesis involves a multi-step process. An early method for its preparation is outlined as follows:

-

Mannich Reaction: The synthesis commences with a Mannich reaction involving o-chloroacetophenone, paraformaldehyde, and dimethylamine (B145610) hydrochloride in an organic solvent, catalyzed by an acidic catalyst. This reaction yields 1-o-chlorophenyl-3-dimethylamino-1-acetone hydrochloride.

-

Neutralization: The resulting hydrochloride salt is then subjected to a neutralization reaction with an alkali to produce the free base, 1-o-chlorophenyl-3-dimethylamino-1-acetone.

-

Grignard or Phenyl Lithium Addition: The key step to form the tertiary alcohol is the addition of a phenyl group to the ketone. This is achieved through a Grignard reaction with phenylmagnesium bromide or an addition reaction with phenyl lithium in an organic solvent. This step creates the Chlophedianol base.

-

Salt Formation: Finally, the Chlophedianol base is reacted with hydrochloric acid to produce the more stable and water-soluble salt, Chlophedianol hydrochloride, which is the form used in pharmaceutical preparations.

This synthetic pathway provided a reliable method for producing the quantities of Chlophedianol necessary for the subsequent extensive pharmacological and toxicological evaluations.

Early Pharmacological Screening and Mechanism of Action

Chlophedianol was identified as a potential antitussive through rigorous pharmacological screening programs typical of the era, which relied heavily on animal models to assess efficacy and safety.

Antitussive Activity in Animal Models

The primary screening for antitussive activity involved inducing cough in animal models and observing the inhibitory effect of the test compound. Common methods included:

-

Chemically-induced cough: Inhalation of irritant aerosols, such as citric acid or ammonia, by guinea pigs was a standard method to provoke a cough reflex. The frequency and intensity of coughing were measured before and after the administration of Chlophedianol.

-

Mechanically-induced cough: Mechanical stimulation of the trachea in anesthetized animals, such as cats or dogs, was another method used to elicit a cough reflex.

-

Electrically-induced cough: Direct electrical stimulation of the afferent vagal nerve fibers in the neck of anesthetized animals also served as a reliable method for inducing cough.

Early studies demonstrated that Chlophedianol was effective in suppressing cough in these models. It was noted for having a potency comparable to or, in some cases, greater than codeine, but with a longer duration of action and a more favorable safety profile.[1]

Proposed Mechanism of Action

From its initial investigation, Chlophedianol was characterized as a centrally acting antitussive.[2][3] Its primary mechanism of action is the suppression of the cough reflex by directly targeting the cough center located in the medulla oblongata of the brainstem.[3] By depressing the neuronal activity in this region, Chlophedianol reduces the frequency and intensity of the cough reflex.

Further pharmacological profiling revealed that Chlophedianol also possesses other properties that may contribute to its overall therapeutic effect:

-

Local Anesthetic Properties: Chlophedianol exhibits a mild local anesthetic effect, which can help to soothe the irritated mucosa of the pharynx and upper airways, thereby reducing the peripheral stimuli that can trigger a cough.[2]

-

Antihistaminic and Anticholinergic Activity: The compound also has demonstrated weak antihistaminic and anticholinergic (atropine-like) properties. While not its primary mode of action for cough suppression, these activities could play a role in reducing bronchospasm and secretions associated with certain types of cough.

The proposed signaling pathway for Chlophedianol's central antitussive effect is illustrated in the following diagram:

Preclinical Studies: Efficacy and Safety Profile

The seminal 1960 publication, "this compound: A New Antitussive Agent" by E.M. Boyd and C.E. Boyd, provides a detailed account of the early preclinical evaluation of Chlophedianol.[4][5]

Experimental Protocols

Acute Toxicity (LD50) Determination:

-

Animal Model: Albino rats.

-

Methodology: Graded single doses of this compound were administered orally and intraperitoneally to groups of rats. The animals were observed for 72 hours, and the dose at which 50% of the animals died (LD50) was calculated.

Antitussive Efficacy on Respiratory Tract Fluid:

-

Animal Models: Rabbits and cats.

-

Methodology: The volume of respiratory tract fluid was collected over a set period before and after the administration of Chlophedianol. The drug was administered orally and subcutaneously at various doses. This experiment aimed to determine if the antitussive effect was associated with a decrease in respiratory secretions.

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from the early preclinical studies on Chlophedianol.

| Toxicity Data | |

| Parameter | Value (mg/kg) |

| Oral LD50 (Rats) | 550 ± 25 |

| Intraperitoneal LD50 (Rats) | 150 ± 12 |

| Effect on Respiratory Tract Fluid (Rabbits) | |

| Dose (mg/kg, oral) | Mean % Decrease in Fluid Volume |

| 2.0 | 10 |

| 6.0 | 25 |

| 18.0 | 40 |

| 54.0 | 55 |

| 162.0 | 60 |

| Effect on Respiratory Tract Fluid (Cats) | |

| Dose (mg/kg, subcutaneous) | Mean % Decrease in Fluid Volume |

| 1.0 | 15 |

| 3.0 | 30 |

| 9.0 | 45 |

| 27.0 | 60 |

| 81.0 | 65 |

The results indicated that Chlophedianol possessed a significant dose-dependent antitussive effect, as evidenced by the reduction in respiratory tract fluid, which was considered an indirect measure of cough suppression in this experimental setup. The acute toxicity data suggested a reasonable safety margin for the anticipated therapeutic doses.

The general workflow for the preclinical evaluation of Chlophedianol is depicted below:

Early Clinical Evaluations

Following the promising preclinical data, Chlophedianol advanced to clinical trials in human subjects to assess its efficacy and safety in treating cough.

A Comparative Clinical Trial (1982)

A notable double-blind, randomized clinical trial published in 1982 compared the antitussive efficacy of this compound with isoaminile (B1672210) citrate (B86180).[1]

Experimental Protocol:

-

Study Design: A comparative, randomized, double-blind interpatient study.

-

Subjects: 66 patients with cough associated with various chest diseases and 12 healthy volunteers for experimentally induced cough.

-

Methodology for Induced Cough: In the healthy volunteers, cough was induced, and the antitussive effect of a single dose of Chlophedianol (20 mg) was compared to isoaminile (40 mg).

-

Methodology for Pathological Cough: In patients, the efficacy of Chlophedianol (20 mg, three times daily) was compared to isoaminile (40 mg, three times daily) over a period of seven days. Cough suppression was evaluated using 3-hour and 24-hour cough counts.

-

Outcome Measures: The primary outcome was the reduction in cough frequency. Secondary outcomes included changes in Peak Expiratory Flow Rate (PEFR) and the incidence of side effects.

Key Findings:

-

In experimentally induced cough, a 20 mg dose of Chlophedianol was as effective as 40 mg of isoaminile, with the latter having a slightly longer duration of action.[1]

-

In patients with pathological cough, Chlophedianol (20 mg, 3x daily) was as effective as isoaminile (40 mg, 3x daily) in suppressing cough.[1]

-

Chlophedianol was well-tolerated, with few and mild side effects reported. One subject in the Chlophedianol group developed an allergic skin rash.[1]

Conclusion

The early discovery and development of Chlophedianol represent a classic example of mid-20th-century pharmaceutical research. Through a combination of rational chemical synthesis, systematic pharmacological screening in animal models, and carefully designed preclinical and clinical studies, Chlophedianol was identified as a potent, centrally acting, non-narcotic antitussive agent. The foundational research conducted in the late 1950s and early 1960s established its efficacy and safety profile, paving the way for its eventual use as an over-the-counter medication for the symptomatic relief of dry, irritating cough. The detailed experimental protocols and quantitative data from these early investigations provide valuable insights for today's researchers in the ongoing quest for novel and improved antitussive therapies.

References

- 1. A comparative randomized double-blind clinical trial of isoaminile citrate and this compound as antitussive agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. This compound: A New Antitussive Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound: A New Antitussive Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of Chlophedianol Hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of chlophedianol hydrochloride in various organic solvents. The information presented herein is curated from publicly available scientific literature and technical data sheets to support research and development activities.

Executive Summary

This compound is a centrally-acting antitussive agent. Understanding its solubility profile is critical for formulation development, analytical method design, and preclinical studies. This document summarizes the available quantitative and qualitative solubility data, outlines a general experimental protocol for solubility determination, and provides a visual representation of the experimental workflow. A notable observation is the conflicting information regarding its aqueous solubility, which is addressed in this guide.

Solubility Profile of this compound

The solubility of this compound has been reported in several organic solvents. The data is a mix of quantitative and qualitative descriptions. For context, the solubility of the free base, chlophedianol, is also included where available, as it is noted to be more soluble in organic solvents than in water[1][2].

Quantitative Solubility Data

A key quantitative finding is the high solubility of this compound in dimethyl sulfoxide (B87167) (DMSO).

| Solvent | Chemical Formula | Solubility (mg/mL) | Molarity (mM) | Temperature (°C) | Method | Notes |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 125 | 383.13 | Not Specified | Experimental | Ultrasonic assistance may be needed. Hygroscopic DMSO can affect solubility[3][4]. |

| Water | H₂O | 0.0621 | ~0.19 | Not Specified | Predicted | ALOGPS prediction[5]. This contrasts with some qualitative reports. |

Qualitative Solubility Data

Qualitative solubility descriptions for this compound and its free base are summarized below.

| Compound | Solvent | Solubility Description |

| This compound | Water | Soluble[3], Insoluble[6][7], Not in water[7] |

| Methanol | Slightly Soluble[8] | |

| Chloroform | Slightly Soluble[8] | |

| Water/Acetonitrile (50/50 v/v) | Soluble (used for HPLC sample preparation)[9] | |

| Methanol/Acetonitrile (65:35 v/v) | Soluble (used as UPLC mobile phase)[10] | |

| Chlophedianol (Free Base) | Lower Alcohols | Freely Soluble[2] |

| Ethyl Acetate | Freely Soluble[2] | |

| Acetone | Freely Soluble[2] | |

| Water | Slightly Soluble[2] | |

| Chloroform | Slightly Soluble[2] |

Note on Water Solubility Discrepancy: There are conflicting reports regarding the water solubility of this compound. While some sources describe it as "soluble"[3], others state it is "insoluble" or "not in water"[6][7]. A predicted value suggests very low solubility (0.0621 mg/mL)[5]. This discrepancy may arise from differences in experimental conditions (e.g., temperature, pH) or the definition of "soluble." Researchers should experimentally verify its aqueous solubility under their specific conditions.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the equilibrium solubility of this compound, based on the widely used shake-flask method[11][12] and general practices for active pharmaceutical ingredients (APIs)[13].

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (of known purity)

-

Selected organic solvent (analytical grade)

-

Vials with screw caps

-

Calibrated analytical balance

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UPLC-UV)

Methodology:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The amount of solid should be sufficient to ensure that undissolved particles remain after equilibrium is reached.

-

Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C or 37°C). Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached[13].

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to sediment.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial to remove any undissolved solid particles.

-

Dilution: Accurately dilute the filtered solution with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.

-

Calculation: Calculate the solubility in mg/mL or other desired units, taking into account the dilution factor.

Visualization of Experimental Workflow

The following diagrams illustrate the logical workflow for determining the solubility of this compound.

Caption: Workflow for Shake-Flask Solubility Determination.

Caption: Logical Steps in Solubility Measurement.

References

- 1. Chlophedianol | C17H20ClNO | CID 2795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 791-35-5: Chlophedianol | CymitQuimica [cymitquimica.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. targetmol.cn [targetmol.cn]

- 7. medkoo.com [medkoo.com]

- 8. researchgate.net [researchgate.net]

- 9. High performance liquid chromatographic determination of this compound in "jung fei", a complex tablet formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. d-nb.info [d-nb.info]

In Vitro Permeability of Chlophedianol Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlophedianol hydrochloride, a centrally acting antitussive, is utilized for the symptomatic relief of dry, non-productive cough.[1][2][3] Its efficacy is dependent on its absorption and distribution to its site of action in the central nervous system. Understanding the intestinal permeability of this compound is therefore a critical aspect of its biopharmaceutical characterization. This technical guide provides an in-depth overview of the methodologies used to assess the in vitro permeability of this compound, offering detailed experimental protocols and data presentation to aid in drug development and research.

This compound is chemically described as 1-(2-chlorophenyl)-3-(dimethylamino)-1-phenylpropan-1-ol hydrochloride.[1][4] Key physicochemical properties that influence its permeability are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₁Cl₂NO | [3][4][5] |

| Molecular Weight | 326.26 g/mol | [3][4] |

| Water Solubility (predicted) | 0.0621 mg/mL | [4] |

| logP (predicted) | 3.51 | [4] |

| pKa (Strongest Basic) (predicted) | 8.87 | [4] |

| Polar Surface Area (predicted) | 23.47 Ų | [4] |

In Vitro Permeability Assessment

The assessment of a drug's potential for oral absorption is a cornerstone of preclinical development. In vitro permeability assays, such as the Caco-2 cell model and the Parallel Artificial Membrane Permeability Assay (PAMPA), are widely used to predict the in vivo intestinal absorption of drug candidates.[6][7] These models provide valuable insights into the mechanisms of drug transport across the intestinal epithelium.

Predicted Permeability Data

Table 2: Predicted Permeability and Absorption of this compound

| Parameter | Prediction | Predicted Value | Source |

| Human Intestinal Absorption | High | 0.9892 | DrugBank |

| Caco-2 Permeability | High | 0.7603 | DrugBank |

| P-glycoprotein Substrate | Substrate | 0.6468 | DrugBank |

Experimental Protocols

The following sections detail representative protocols for conducting in vitro permeability studies of this compound using the Caco-2 cell permeability assay and the Parallel Artificial Membrane Permeability Assay (PAMPA).

Caco-2 Permeability Assay

The Caco-2 permeability assay is considered the gold standard for in vitro prediction of human intestinal drug absorption.[6][7] It utilizes a human colon adenocarcinoma cell line that, when cultured as a monolayer, differentiates to form tight junctions and expresses transporters and enzymes representative of the small intestine epithelium.[6][8]

-

Caco-2 cells (ATCC HTB-37)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Non-Essential Amino Acids (NEAA)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Transwell® inserts (e.g., 12-well, 1.12 cm² surface area, 0.4 µm pore size)

-

Hanks' Balanced Salt Solution (HBSS), pH 7.4 and 6.5

-

Lucifer Yellow

-

This compound reference standard

-

Control compounds (e.g., Atenolol for low permeability, Propranolol for high permeability)

-

LC-MS/MS grade solvents (e.g., acetonitrile (B52724), methanol (B129727), formic acid)

-

Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Seed the Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².

-

Maintain the cell cultures for 18-22 days to allow for differentiation and the formation of a confluent monolayer.[7] Change the culture medium every 2-3 days.

-

Assess the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). Monolayers with TEER values > 200 Ω·cm² are typically considered suitable for permeability studies.

-

Further verify monolayer integrity using a paracellular marker like Lucifer Yellow. The apparent permeability (Papp) of Lucifer Yellow should be < 1.0 x 10⁻⁶ cm/s.

-

Wash the Caco-2 monolayers twice with pre-warmed HBSS (pH 7.4).

-

Pre-incubate the monolayers with HBSS in both the apical (AP) and basolateral (BL) compartments for 30 minutes at 37°C.

-

Prepare the transport solutions: Dissolve this compound and control compounds in HBSS to the desired final concentration (e.g., 10 µM). For AP to BL transport, use HBSS at pH 6.5 in the apical compartment and pH 7.4 in the basolateral compartment to mimic the pH gradient of the small intestine. For BL to AP transport, use HBSS at pH 7.4 in both compartments.

-

To initiate the transport experiment, replace the buffer in the donor compartment (AP for A-B transport, BL for B-A transport) with the transport solution.

-

Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm).

-

At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment.[7] Immediately replace the collected volume with fresh, pre-warmed HBSS of the same pH.

-

At the end of the experiment, collect samples from the donor compartment to determine the initial concentration.

-

Quantify the concentration of this compound in the collected samples using a validated analytical method, such as LC-MS/MS. A suitable starting point for method development could be a UPLC method using a Hypersil BDS C18 column (100 mm x 2.1 mm, 1.7 µm) with a mobile phase of methanol and acetonitrile (65:35 v/v) and UV detection at 254 nm.[9] For higher sensitivity and selectivity, an LC-MS/MS method should be developed.

-

Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:

Papp = (dQ/dt) / (A * C₀)

Where:

-

dQ/dt is the steady-state flux (rate of drug appearance in the receiver compartment).

-

A is the surface area of the Transwell® membrane (cm²).

-

C₀ is the initial concentration of the drug in the donor compartment.

-

-

Calculate the efflux ratio (ER) to assess the potential for active efflux:

ER = Papp (B-A) / Papp (A-B)

An efflux ratio greater than 2 is indicative of active efflux.

Caco-2 Permeability Assay Workflow

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, cell-free assay that models passive, transcellular permeability.[10] It measures the diffusion of a compound from a donor compartment, through a synthetic membrane coated with a lipid solution, to an acceptor compartment.[10][11][12]

-

PAMPA plate system (e.g., 96-well filter plate and acceptor plate)

-

Lipid solution (e.g., 2% w/v phosphatidylcholine in dodecane)

-

Phosphate-buffered saline (PBS), pH 7.4 and other relevant pH values

-

This compound reference standard

-

Control compounds (e.g., compounds with known low and high passive permeability)

-

LC-MS/MS grade solvents

-

Coat the filter membrane of the donor plate with the lipid solution (e.g., 5 µL per well) and allow the solvent to evaporate.[11]

-

Prepare the this compound and control compound solutions in buffer (e.g., PBS at pH 6.5) to the desired concentration (e.g., 100 µM).

-

Fill the wells of the acceptor plate with buffer (e.g., PBS at pH 7.4).

-

Add the drug solutions to the donor plate wells.

-

Assemble the PAMPA "sandwich" by placing the donor plate into the acceptor plate, ensuring the lipid-coated membrane is in contact with the acceptor buffer.

-

Incubate the plate assembly at room temperature for a specified period (e.g., 4-16 hours) with gentle shaking.

-

After incubation, separate the plates and determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS.

-

Calculate the effective permeability (Pe) in cm/s using a simplified equation:

Pe = - [Vd * Va / ((Vd + Va) * A * t)] * ln(1 - [Ca] / Ceq)

Where:

-

Vd and Va are the volumes of the donor and acceptor wells, respectively.

-

A is the surface area of the membrane.

-

t is the incubation time.

-

[Ca] is the drug concentration in the acceptor well.

-

Ceq is the equilibrium concentration.

-

PAMPA Assay Workflow

Conclusion

While experimental data on the in vitro permeability of this compound is limited in publicly accessible literature, predictive models suggest it is a highly permeable compound. The detailed Caco-2 and PAMPA protocols provided in this guide offer a robust framework for experimentally determining its permeability characteristics. Such studies are essential for a comprehensive understanding of its biopharmaceutical properties and for supporting any formulation development or regulatory submissions. The generation of experimental permeability data would provide a more definitive classification of this compound within the Biopharmaceutics Classification System (BCS) and further elucidate its absorption mechanisms.

References

- 1. CAS 511-13-7: this compound | CymitQuimica [cymitquimica.com]

- 2. Chlophedianol | C17H20ClNO | CID 2795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. This compound | C17H21Cl2NO | CID 83813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. enamine.net [enamine.net]

- 7. Caco-2 Permeability | Evotec [evotec.com]

- 8. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. researchgate.net [researchgate.net]

- 10. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]

- 11. Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]

In-Depth Technical Guide: Thermal Stability and Degradation Profile of Chlophedianol Hydrochloride

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, a comprehensive, publicly available experimental dataset detailing the specific thermal stability and degradation profile of Chlophedianol Hydrochloride is limited. This guide provides a framework for the requisite studies, data presentation, and interpretation based on established principles of pharmaceutical stability analysis and information available for similar compounds. The experimental protocols and data tables herein are illustrative templates for the studies that should be conducted to generate a complete profile.

Introduction

This compound, a centrally acting antitussive agent, is utilized in the management of non-productive cough.[1] As with any active pharmaceutical ingredient (API), a thorough understanding of its thermal stability and degradation profile is paramount for ensuring its quality, safety, and efficacy throughout its shelf life. This technical guide outlines the critical aspects of investigating the thermal stability of this compound, from experimental design to data interpretation and presentation.

Forced degradation studies are a crucial component of drug development, providing insights into the intrinsic stability of the molecule, potential degradation pathways, and facilitating the development of stability-indicating analytical methods.[2]

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for designing and interpreting stability studies.

| Property | Value | Reference |

| Chemical Name | 1-(2-chlorophenyl)-3-(dimethylamino)-1-phenylpropan-1-ol hydrochloride | [3] |

| Molecular Formula | C₁₇H₂₁Cl₂NO | [4] |

| Molecular Weight | 326.26 g/mol | [4] |

| Appearance | White to off-white solid powder | [5] |

| Storage Conditions | Dry, dark, and at 0 - 4 °C for short term (days to weeks) or -20 °C for long term (months to years). | [4] |

Thermal Stability Analysis

Thermoanalytical techniques are fundamental in characterizing the solid-state stability of a drug substance. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are key methods in this assessment.

Experimental Protocols

3.1.1. Differential Scanning Calorimetry (DSC)

-

Objective: To determine the melting point, heat of fusion, and detect any polymorphic transitions or solid-state interactions.

-

Apparatus: A calibrated Differential Scanning Calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum pan and hermetically seal it. An empty sealed pan is used as a reference.

-

Thermal Program: Heat the sample from ambient temperature (e.g., 25 °C) to a temperature above its expected decomposition (e.g., 300 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen purge (e.g., 50 mL/min).

-

Data Analysis: Analyze the resulting thermogram for endothermic and exothermic events. The onset and peak temperatures of the melting endotherm are recorded.

3.1.2. Thermogravimetric Analysis (TGA)

-

Objective: To evaluate the thermal stability and determine the temperature at which decomposition begins, as well as the pattern of mass loss upon heating.

-

Apparatus: A calibrated Thermogravimetric Analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum pan.

-

Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air at 50 mL/min).

-

Data Analysis: Record the mass loss as a function of temperature. The onset of decomposition is determined from the TGA curve. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum mass loss rates.

Expected Data Presentation

The data generated from these analyses should be summarized in a clear, tabular format.

Table 1: Thermoanalytical Data for this compound

| Analytical Technique | Parameter | Observed Value |

| DSC | Onset of Melting (°C) | Data not available |

| Peak of Melting (°C) | Data not available | |

| Heat of Fusion (J/g) | Data not available | |

| TGA | Onset of Decomposition (°C) | Data not available |

| Mass Loss at 300 °C (%) | Data not available | |

| Residue at 600 °C (%) | Data not available |

Forced Degradation Studies

Forced degradation studies, or stress testing, are conducted to identify the likely degradation products that could form under various environmental conditions, which helps in establishing degradation pathways and validating stability-indicating analytical methods.[2]

Experimental Protocols

4.1.1. General Procedure

A stock solution of this compound (e.g., 1 mg/mL) is prepared in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water). Aliquots of this stock solution are then subjected to the stress conditions outlined below. Samples are withdrawn at appropriate time points, neutralized if necessary, and diluted to a suitable concentration for analysis by a stability-indicating UPLC/HPLC method.

4.1.2. Stress Conditions

-

Acidic Hydrolysis: Treat the drug solution with 0.1 M HCl and reflux at 70°C for a specified period (e.g., 3 hours).[6]

-

Alkaline Hydrolysis: Treat the drug solution with 0.1 M NaOH and reflux at 70°C for a specified period (e.g., 3 hours).[6]

-

Neutral Hydrolysis: Reflux the drug solution in water at 70°C for a specified period (e.g., 3 hours).[6]

-

Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for a specified period.[7]

-

Thermal Degradation (in solution): Heat the drug solution at a specified temperature (e.g., 70°C) for a defined duration.

-

Thermal Degradation (solid state): Expose the solid drug substance to dry heat at an elevated temperature (e.g., 80°C) for a specified time.

-

Photolytic Degradation: Expose the drug solution and solid drug substance to UV light (e.g., 254 nm) and visible light in a photostability chamber.

Analytical Methodology

A validated stability-indicating Ultra-Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC) method is essential for separating the parent drug from its degradation products. A UPLC method has been developed for the estimation of this compound in syrup dosage form.[8]

Illustrative UPLC Method Parameters:

-

Column: Hypersil BDS C18 (100 mm x 2.1 mm, 1.7 µm)[8]

-

Mobile Phase: Gradient elution with methanol and acetonitrile (B52724) (65:35 v/v)[8]

-

Flow Rate: 0.1 mL/min[8]

-

Detection: UV at 254 nm[8]

-

Column Temperature: 25 °C

Data Presentation

The results of the forced degradation studies should be presented in a summary table.

Table 2: Summary of Forced Degradation Studies of this compound

| Stress Condition | Time | % Assay of Chlophedianol HCl | % Degradation | Number of Degradation Products |

| 0.1 M HCl (70 °C) | Specify | Data not available | Data not available | Data not available |

| 0.1 M NaOH (70 °C) | Specify | Data not available | Data not available | Data not available |

| H₂O (70 °C) | Specify | Data not available | Data not available | Data not available |

| 3% H₂O₂ (RT) | Specify | Data not available | Data not available | Data not available |

| Thermal (80 °C, solid) | Specify | Data not available | Data not available | Data not available |

| Photolytic (UV/Vis) | Specify | Data not available | Data not available | Data not available |

Degradation Pathway and Product Identification

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is a powerful technique for the identification and structural elucidation of degradation products.

Experimental Protocol

-

Apparatus: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UPLC/HPLC system.

-

Sample Analysis: The stressed samples showing significant degradation are injected into the LC-MS system.

-

Data Acquisition: Mass spectra are acquired in both positive and negative ionization modes. MS/MS fragmentation data is collected for the parent drug and all significant degradation products.

-

Structure Elucidation: The elemental composition of the degradation products is determined from the accurate mass measurements. The fragmentation patterns are then analyzed to propose the chemical structures of the degradants.

Potential Degradation Pathways

While specific degradation products for this compound have not been reported in the reviewed literature, potential degradation pathways can be hypothesized based on its chemical structure.

-

Hydrolysis: The ether linkage, although generally stable, could be susceptible to cleavage under harsh acidic or basic conditions.

-

Oxidation: The tertiary amine is a potential site for N-oxidation. The aromatic rings could also be susceptible to hydroxylation.

-

Elimination: Dehydration involving the tertiary alcohol is a plausible thermal degradation pathway.

Visualizations

The following diagrams illustrate the typical workflows and relationships in a thermal stability and degradation study.

Caption: Workflow for Thermal Stability and Degradation Analysis.

Caption: Relationship between Stressors and Degradation Outcomes.

Conclusion

A comprehensive evaluation of the thermal stability and degradation profile of this compound is a critical component of its pharmaceutical development and ensures the quality and safety of the final drug product. This guide provides a robust framework for conducting the necessary studies, including thermoanalytical techniques and forced degradation under various stress conditions. While specific experimental data for this compound remains to be published, the methodologies and data presentation formats outlined here serve as a best-practice template for researchers and scientists in the field. The elucidation of degradation pathways and identification of degradation products through techniques like LC-MS are essential for building a complete stability profile.

References

- 1. Clofedanol - Wikipedia [en.wikipedia.org]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. CAS 511-13-7: this compound | CymitQuimica [cymitquimica.com]

- 6. medipol.edu.tr [medipol.edu.tr]

- 7. asianjpr.com [asianjpr.com]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocol for the Quantification of Chlophedianol Hydrochloride using High-Performance Liquid Chromatography (HPLC)

Abstract

This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Chlophedianol Hydrochloride in bulk drug substance and pharmaceutical syrup formulations. The described method is based on a validated Ultra-Performance Liquid Chromatography (UPLC) technique, adapted for standard HPLC instrumentation, ensuring high sensitivity, specificity, and reproducibility.[1][2] This application note is intended for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for quality control and research purposes.

Introduction

This compound, chemically known as 1-(2-chlorophenyl)-3-(dimethylamino)-1-phenylpropan-1-ol hydrochloride, is a centrally acting antitussive agent used for the treatment of dry cough.[1][3] It also exhibits local anesthetic and antihistamine properties.[1][4] Accurate and precise quantification of this compound in pharmaceutical preparations is crucial for ensuring product quality and therapeutic efficacy. This document outlines a robust HPLC method, including detailed experimental protocols and validation parameters, to meet the analytical needs of the pharmaceutical industry.

Chromatographic Conditions

A reversed-phase HPLC method is employed for the separation and quantification of this compound. The following chromatographic parameters have been optimized for this analysis:

| Parameter | Specification |

| HPLC System | A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector. |

| Column | Hypersil BDS C18, 100 mm x 2.1 mm, 1.7 µm (or a comparable C18 column, e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Methanol (B129727) and Acetonitrile (B52724) in a 65:35 (v/v) ratio with 0.5 M phosphate (B84403) buffer (pH adjusted to 4.5 with triethylamine). |

| Flow Rate | 0.1 mL/min (for 2.1 mm ID column); may be adjusted for other column dimensions (e.g., 1.0 mL/min for 4.6 mm ID). |

| Detection Wavelength | 254 nm |

| Column Temperature | 25°C |

| Injection Volume | 10 µL |

| Internal Standard | Acetaminophen (100 µg/mL) |

| Run Time | Approximately 5 minutes |

Experimental Protocols

Preparation of Mobile Phase

-

Prepare a 0.5 M phosphate buffer and adjust the pH to 4.5 using triethylamine.

-

Mix HPLC grade methanol and acetonitrile in a 65:35 volume/volume ratio.

-

Combine the methanol/acetonitrile mixture with the phosphate buffer.

-

Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration) before use.

Preparation of Standard Solutions

-

Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Add about 50 mL of the mobile phase and sonicate to dissolve. Make up the volume to 100 mL with the mobile phase.[3]

-

Working Standard Solutions: From the standard stock solution, prepare a series of working standard solutions with concentrations ranging from 20 µg/mL to 100 µg/mL by diluting with the mobile phase.[1][2] These solutions are used to construct the calibration curve.

-

Internal Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of Acetaminophen reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.[3]

Sample Preparation (Syrup Formulation)

-

Accurately measure a volume of the syrup formulation equivalent to a known amount of this compound (e.g., 5 mL of a 25 mg/5 mL syrup).

-

Transfer the sample to a 100 mL volumetric flask.

-

Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution and extraction of the active ingredient.

-

Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.

-

Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

-

Further dilute the filtered solution with the mobile phase to obtain a final concentration within the linear range of the calibration curve (20-100 µg/mL).

Method Validation Summary

The analytical method was validated according to the International Conference on Harmonisation (ICH) guidelines.[2] The key validation parameters are summarized in the table below:

| Validation Parameter | Result |

| Linearity Range | 20 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.996 |

| Limit of Detection (LOD) | 2.094 µg/mL |

| Limit of Quantification (LOQ) | 6.3466 µg/mL |

| Precision (%RSD) | Intraday: 0.15%, Interday: 0.14% |

| Accuracy (% Recovery) | 98.0% - 102.0% (based on recovery studies) |

| Specificity | No interference from excipients was observed. |

Data Presentation

Table 1: Linearity Data

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |

| 20 | (Example Value) |

| 40 | (Example Value) |

| 60 | (Example Value) |

| 80 | (Example Value) |

| 100 | (Example Value) |

| Regression Equation | y = 86973x + 4341977 |

| Correlation Coefficient (r²) | 0.9965 |

Table 2: Precision Data

| Precision Type | % Relative Standard Deviation (%RSD) |

| Intraday | 0.15 |

| Interday | 0.14 |

Table 3: Accuracy (Recovery) Data

| Spiking Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |

| 50% | (Example Value) | (Example Value) | (e.g., 99.5) |

| 100% | (Example Value) | (Example Value) | (e.g., 100.2) |

| 150% | (Example Value) | (Example Value) | (e.g., 99.8) |

| Average % Recovery | (e.g., 99.8) |

Visualizations

Experimental Workflow Diagram

Caption: HPLC analysis workflow for this compound quantification.

Conclusion

The HPLC method detailed in this application note is suitable for the accurate and precise quantification of this compound in both bulk drug and syrup formulations. The method is specific, linear over a practical concentration range, and robust, making it ideal for routine quality control analysis and research applications in the pharmaceutical industry.

References

Ultra-performance liquid chromatography (UPLC) analysis of Chlophedianol Hydrochloride in syrup formulations

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the quantitative analysis of Chlophedianol Hydrochloride in syrup formulations using Ultra-Performance Liquid Chromatography (UPLC). The protocols are based on established and validated methods to ensure accuracy, precision, and robustness.

Introduction

This compound is a centrally acting cough suppressant commonly found in cough syrup formulations. Accurate and reliable quantification of this active pharmaceutical ingredient (API) is crucial for quality control and regulatory compliance. Ultra-Performance Liquid Chromatography (UPLC) offers a rapid and sensitive method for the determination of this compound, ensuring efficient analysis without compromising data quality. This application note outlines the UPLC method, validation parameters, and detailed protocols for sample and standard preparation.

UPLC Method and Chromatographic Conditions

A specific and accurate UPLC method has been developed for the estimation of this compound in bulk drug and syrup dosage forms.[1][2] The method utilizes a reverse-phase C18 column with a simple isocratic mobile phase, allowing for a short retention time and efficient analysis.

Table 1: UPLC Chromatographic Conditions

| Parameter | Specification |

| UPLC System | Acquity, Waters UPLC system with a 2695 binary gradient pump, inbuilt auto-sampler, column oven, and Water 2996 wavelength absorbance detector |

| Column | Hypersil BDS C18 (100 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase | Methanol and Acetonitrile (65:35 v/v)[1][2] |

| Flow Rate | 0.1 ml/min[1][2] |

| Detection Wavelength | 254 nm[1][2] |

| Injection Volume | Not specified, typically 1-5 µL for UPLC |

| Column Temperature | Ambient (unless specified otherwise) |

| Retention Time | 1.130 ± 0.005 min[1][2] |

| Data Acquisition | Empower 2 software |

Method Validation Summary

The analytical method was validated according to the International Conference on Harmonisation (ICH) guidelines, demonstrating its suitability for its intended purpose.[1][2][3]

Table 2: Method Validation Parameters

| Parameter | Result |

| Linearity Range | 20-100 µg/ml[1][2] |

| Correlation Coefficient (r²) | 0.9965[3] |

| Limit of Detection (LOD) | 2.094 µg/ml[1][2] |

| Limit of Quantification (LOQ) | 6.3466 µg/ml[1][2] |

| Intraday Precision (%RSD) | 0.15%[1] |

| Interday Precision (%RSD) | 0.14%[1] |

| Accuracy (Recovery) | Not explicitly quantified in the provided text, but stated as accurate based on recovery studies at 50, 100, and 150% spiking levels.[1] |

| Robustness | The method is robust with respect to small, deliberate changes in temperature (± 2°C), flow rate (± 0.1ml/min), and detection wavelength (± 2nm), with %RSD < 2%.[1][3] |

Experimental Protocols

Preparation of Standard Stock Solution (100 µg/mL)

-

Accurately weigh approximately 10 mg of this compound working standard.

-

Transfer the standard into a 100 mL volumetric flask.

-

Add approximately 50 mL of the mobile phase (Methanol:Acetonitrile 65:35 v/v).

-

Sonicate the flask for 10 minutes to ensure complete dissolution.[3]

-

Bring the solution to volume with the mobile phase.

-

Filter the solution through a 0.20 µm membrane filter before injection.[1]

Preparation of Sample Solution

-

Accurately measure a volume of the syrup formulation equivalent to 10 mg of this compound.

-

Transfer the measured syrup into a 100 mL volumetric flask.

-

Add approximately 50 mL of the mobile phase.

-

Sonicate for 10-15 minutes to ensure complete extraction of the drug.

-

Bring the solution to volume with the mobile phase.

-

Filter the solution through a 0.20 µm membrane filter to remove any undissolved excipients before injection.[1]

Calibration Curve Preparation

-

From the 100 µg/mL standard stock solution, prepare a series of calibration standards by appropriate dilution with the mobile phase to cover the linearity range of 20-100 µg/mL.

-

Inject each standard solution into the UPLC system.

-

Construct a calibration curve by plotting the peak area against the concentration of this compound.

Diagrams

Caption: Experimental workflow for the UPLC analysis of this compound in syrup.

Caption: Logical relationship of analytical method development, validation, and routine analysis.

References

Application Notes and Protocols for In Vivo Antitussive Efficacy Evaluation of Chlophedianol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction